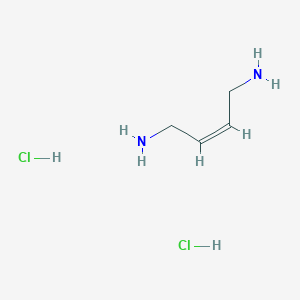

2(Z)-Butene-1,4-diamine,dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate overall yields. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene is achieved through a Wittig-Horner reaction, which is a method that could potentially be adapted for the synthesis of 2(Z)-Butene-1,4-diamine by choosing appropriate starting materials and reaction conditions . The overall yield of 53.2% based on butanone indicates a moderately efficient process.

Molecular Structure Analysis

While the molecular structure of 2(Z)-Butene-1,4-diamine,dihydrochloride is not directly discussed, the papers do provide insight into the stereochemistry of related compounds. For example, the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes involves chiral centers and stereoselective reactions, which are important considerations in the synthesis of any chiral diamine compound . The molecular structure analysis would focus on the stereochemistry and conformation of the molecule, which are crucial for its reactivity and physical properties.

Chemical Reactions Analysis

The papers describe reactions that could be relevant to the chemical reactivity of 2(Z)-Butene-1,4-diamine,dihydrochloride. The Wittig-Horner reaction used in the synthesis of (Z)-1-bromo-2-methyl-1-butene involves the formation of a carbon-carbon double bond, which is a key feature in the structure of 2(Z)-Butene-1,4-diamine . Additionally, the reductive cyclization reactions catalyzed by zirconium compounds could be relevant for the synthesis of cyclic diamines, which may share reactivity patterns with open-chain diamines like 2(Z)-Butene-1,4-diamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2(Z)-Butene-1,4-diamine,dihydrochloride would include its solubility, melting point, boiling point, and stability under various conditions. These properties are not directly reported in the papers, but they can be inferred based on the properties of similar compounds. For example, the solubility of the compound would be influenced by its ionic nature as a dihydrochloride salt, and its stability could be affected by the presence of the double bond and amine groups.

科学的研究の応用

Organic Synthesis

A study by Qun (2003) developed a convenient synthetic method for 2-butyne-1,4-diol derivatives, which are pivotal in organic synthesis. This method involves using anhydrous benzene as a solvent and (PPh3)PBr2 as a halo-substituted reagent, demonstrating the versatility and applicability of butene derivatives in synthesizing complex organic molecules (Z. Qun, 2003).

Luminescence Sensing and Pesticide Removal

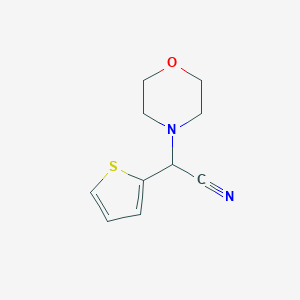

In the domain of environmental science, Zhao et al. (2017) have crafted a family of thiophene-based metal-organic frameworks (MOFs) that exhibit high selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), and Cr(VI). This innovation underscores the potential of butene derivatives in creating effective luminescent sensors for monitoring and mitigating pollution (Yang Zhao et al., 2017).

Metal-Organic Frameworks (MOFs)

A study by Ritchie and Harrison (2004) on the hybrid organic-inorganic solid constructed from butane-1,4-diamine and zinc(II) highlights the structural complexity and potential utility of MOFs in various applications, from gas storage to catalysis (Lyndsey K. Ritchie & W. Harrison, 2004).

Catalysis

The catalytic properties of butene derivatives are explored by Wang and Negishi (2009), who demonstrated a novel E-to-Z isomerization route that enhances the synthesis efficiency of (Z)-isoprenoid compounds. This work opens new pathways in the synthesis of complex organic molecules with specific configurations (Guangwei Wang & E. Negishi, 2009).

特性

IUPAC Name |

(Z)-but-2-ene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGASKMRNHXWEC-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)